molecular formula C19H18N4O2S B6017282 2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1,3-benzoxazole

2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1,3-benzoxazole

Cat. No.: B6017282
M. Wt: 366.4 g/mol
InChI Key: PTVUZOLYUDEJPX-UHFFFAOYSA-N
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Description

The compound “2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1,3-benzoxazole” is a complex organic molecule that contains several heterocyclic rings including a thiophene, an oxadiazole, a piperidine, and a benzoxazole .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring to the structure. For example, the thiophene ring could be introduced using a Paal-Knorr synthesis or a Gewald reaction. The oxadiazole ring could be synthesized using a cyclodehydration reaction . The piperidine ring could be synthesized using a reductive amination of a suitable diketone. Finally, the benzoxazole ring could be synthesized using a condensation reaction between an o-aminophenol and a carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely cause the molecule to be fairly rigid, and the presence of multiple nitrogen and oxygen atoms could lead to a variety of potential hydrogen bonding interactions .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the thiophene ring could undergo electrophilic aromatic substitution reactions, while the oxadiazole ring could participate in nucleophilic substitution reactions .

Properties

IUPAC Name

2-[1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-7-15-14(6-1)20-19(24-15)13-5-3-9-23(11-13)12-17-21-18(22-25-17)16-8-4-10-26-16/h1-2,4,6-8,10,13H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVUZOLYUDEJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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